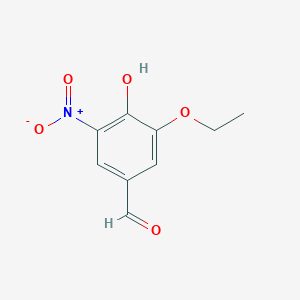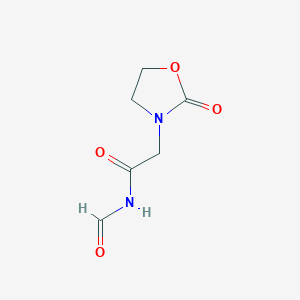
3-Oxazolidineacetamide, N-formyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolidineacetamide, N-formyl-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amide that contains a five-membered ring with an oxygen and nitrogen atom. In
Mécanisme D'action
The mechanism of action of 3-Oxazolidineacetamide, N-formyl-2-oxo- is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
3-Oxazolidineacetamide, N-formyl-2-oxo- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Oxazolidineacetamide, N-formyl-2-oxo- in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Oxazolidineacetamide, N-formyl-2-oxo-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of analogs of 3-Oxazolidineacetamide, N-formyl-2-oxo- may lead to the development of new and more potent compounds with potential therapeutic applications.
In conclusion, 3-Oxazolidineacetamide, N-formyl-2-oxo- is a promising compound with potential applications in various scientific fields. Its simple synthesis method, stability, and potential therapeutic applications make it an interesting compound for further research.
Méthodes De Synthèse
The synthesis method of 3-Oxazolidineacetamide, N-formyl-2-oxo- involves the reaction of N-formyl-2-oxo-3-pyrroline with ammonia gas in the presence of a catalyst. The reaction results in the formation of 3-Oxazolidineacetamide, N-formyl-2-oxo- with a yield of approximately 80%. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-Oxazolidineacetamide, N-formyl-2-oxo- has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. It has also been used as a ligand in coordination chemistry studies.
Propriétés
Numéro CAS |
172514-90-8 |
|---|---|
Nom du produit |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10) |
Clé InChI |
YNVYVKNDHMSVRW-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)NC=O |
SMILES canonique |
C1COC(=O)N1CC(=O)NC=O |
Autres numéros CAS |
172514-90-8 |
Synonymes |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

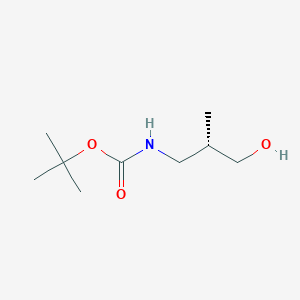

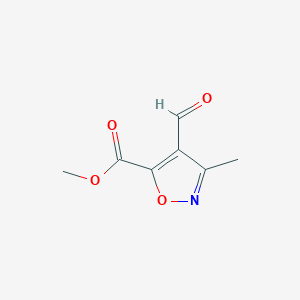

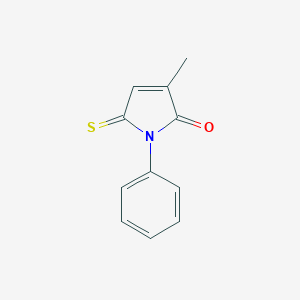

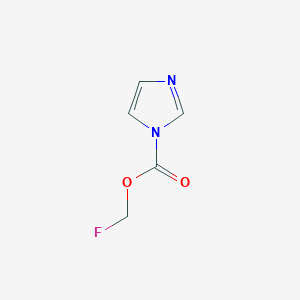


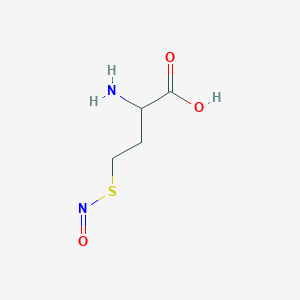
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
